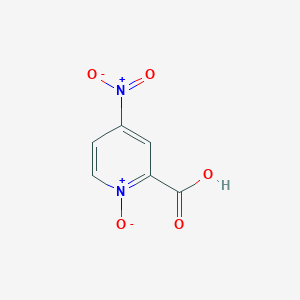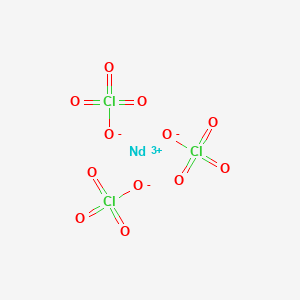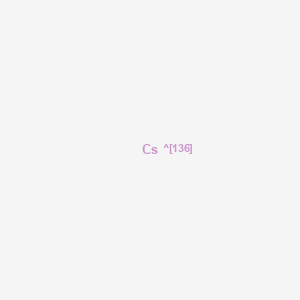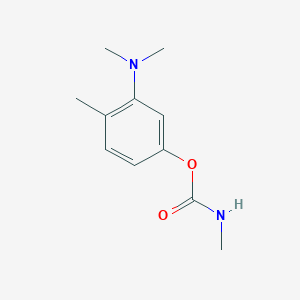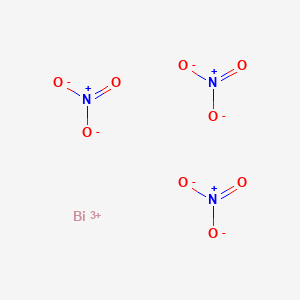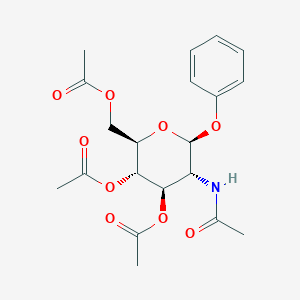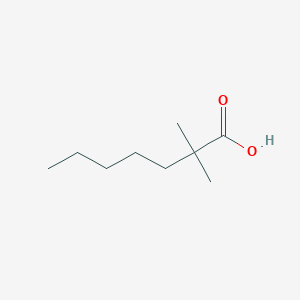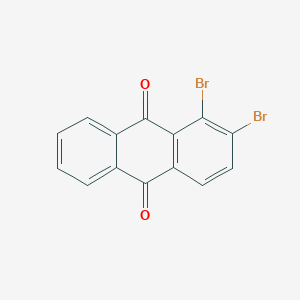
Dibromoanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromoanthraquinone is a chemical compound that is widely used in scientific research applications. It is a derivative of anthraquinone and is known for its unique properties that make it useful in various fields of study. The purpose of
科学的研究の応用
Dibromoanthraquinone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the production of dyes and pigments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, dibromoanthraquinone is used as a probe in biochemical and physiological studies due to its unique properties.
作用機序
Dibromoanthraquinone works by inhibiting the activity of various enzymes and proteins in the body. Its mechanism of action involves the formation of covalent bonds with the target molecule, which alters its activity. This makes it useful in the study of enzyme kinetics, protein structure, and other biochemical processes.
生化学的および生理学的効果
Dibromoanthraquinone has been shown to have various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. Additionally, dibromoanthraquinone has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
Dibromoanthraquinone has several advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. It is also stable and can be stored for long periods of time without degradation. However, dibromoanthraquinone has some limitations. It is toxic and must be handled with care. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of dibromoanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, dibromoanthraquinone is a useful chemical compound that has a wide range of scientific research applications. Its unique properties make it useful in various fields of study, including organic synthesis, biochemistry, and physiology. Although it has some limitations, dibromoanthraquinone has several advantages for lab experiments and has the potential for further research in the future.
合成法
Dibromoanthraquinone can be synthesized using a variety of methods. One method involves the bromination of anthraquinone using bromine in the presence of a catalyst. Another method involves the oxidation of dibromanthrone using potassium permanganate. The resulting product is dibromoanthraquinone, which can be purified using various techniques such as recrystallization.
特性
CAS番号 |
14381-79-4 |
|---|---|
製品名 |
Dibromoanthraquinone |
分子式 |
C14H6Br2O2 |
分子量 |
366 g/mol |
IUPAC名 |
1,2-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChIキー |
TXWUOIRCWNCWPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
同義語 |
1,2-Dibromo-9,10-anthraquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



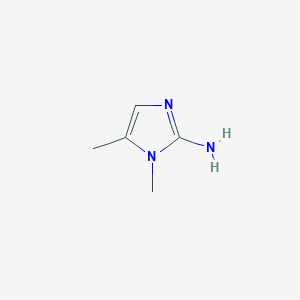

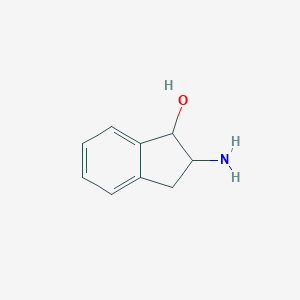
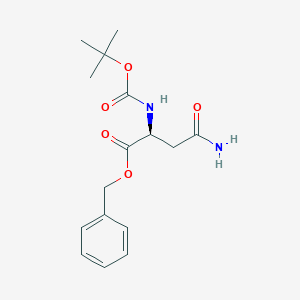
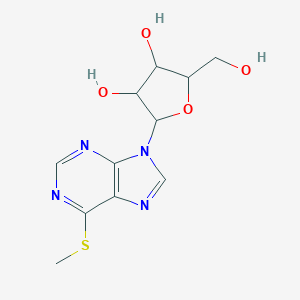
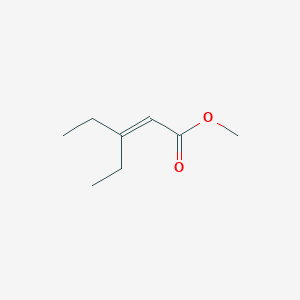
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
